Stellatin (C11)
CAS No.: 1083201-12-0
Cat. No.: VC17047455
Molecular Formula: C11H12O5
Molecular Weight: 224.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1083201-12-0 |
|---|---|
| Molecular Formula | C11H12O5 |
| Molecular Weight | 224.21 g/mol |
| IUPAC Name | 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |
| Standard InChI | InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |
| Standard InChI Key | BIWNDHPZHWCUSL-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Classification
Stellatin (C11), systematically named 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one, belongs to the class of organoheterocyclic compounds under the subcategory of 2-benzopyrans . Its structural framework consists of a fused bicyclic system with hydroxyl, methoxy, and hydroxymethyl substituents, contributing to its polar surface area of 76.00 Ų .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 8-hydroxy-7-(hydroxymethyl)-6-methoxy-3,4-dihydroisochromen-1-one |
| SMILES (Canonical) | COC1=C(C(=C2C(=C1)CCOC2=O)O)CO |
| InChI | InChI=1S/C11H12O5/c1-15-8-4-6-2-3-16-11(14)9(6)10(13)7(8)5-12/h4,12-13H,2-3,5H2,1H3 |
| CAS Registry Number | 1083201-12-0 |
Physicochemical Properties
The compound’s logP (XlogP) value of 1.10 suggests moderate lipophilicity, while its topological polar surface area (TPSA) of 76.00 Ų indicates significant hydrogen-bonding capacity . These properties influence its solubility and membrane permeability, as evidenced by its human intestinal absorption probability of 70.05% .
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| Molecular Weight | 224.21 g/mol |
| Exact Mass | 224.06847348 g/mol |
| Rotatable Bonds | 2 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 5 |
Pharmacokinetic and ADMET Profile
Absorption and Distribution
Stellatin (C11) demonstrates 70.55% permeability in Caco-2 cell models, predictive of moderate oral bioavailability (55.71%) . Its inability to cross the blood-brain barrier (67.50% probability) limits central nervous system activity, potentially reducing neurotoxic risks .
Metabolism and Excretion
The compound is predicted to undergo UGT-mediated conjugation (90% probability) and acts as a substrate for CYP3A4 (51.20% likelihood) . Notably, it shows inhibitory potential against hepatic transporters:
These interactions suggest possible drug-drug interactions with statins or other OATP-dependent medications.
Table 3: Key ADMET Predictions
| Parameter | Prediction | Probability (%) |
|---|---|---|
| Blood-Brain Barrier | Non-penetrant | 67.50 |
| CYP3A4 Substrate | Yes | 51.20 |
| Mitochondrial Localization | Yes | 77.09 |
| Carcinogenicity | Non-carcinogenic | 95.00 |
Biological Implications and Mechanistic Insights
Subcellular Targeting
The 77.09% mitochondrial localization probability implies potential modulation of mitochondrial functions, such as apoptosis regulation or oxidative phosphorylation . This aligns with structural features like the hydroxymethyl group, which may participate in redox reactions.
Enzymatic Interactions
While Stellatin (C11) exhibits low inhibition of major cytochrome P450 isoforms (CYP2D6: 86.54%; CYP3A4: 80.53%), its UGT-catalyzed metabolism dominance suggests hepatic glucuronidation as the primary clearance pathway .
Future Research Directions
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Synthetic Optimization: Development of analogs with improved blood-brain barrier penetration for neurological applications.
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In Vivo Toxicology: Assessment of hepatotoxicity risks given OATP1B1/1B3 inhibition potential.
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Target Deconvolution: Proteomic studies to identify binding partners mediating mitochondrial effects.
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